5-Chloro-2-hydroxyphenyl benzoate

Description

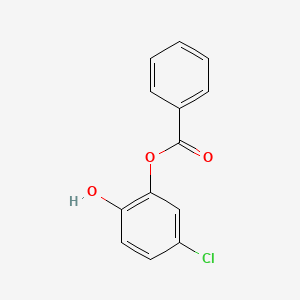

5-Chloro-2-hydroxyphenyl benzoate is an aromatic ester derived from benzoic acid and a substituted phenol (5-chloro-2-hydroxyphenol). Its molecular formula is C₁₃H₉ClO₃, with a molecular weight of 248.66 g/mol. The compound features a hydroxyl group at the ortho-position and a chlorine substituent at the para-position on the phenyl ring, which influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

(5-chloro-2-hydroxyphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-10-6-7-11(15)12(8-10)17-13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWWEVAGJOXBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxyphenyl benzoate typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-Chloro-2-hydroxybenzoic acid+Benzoyl chloride→5-Chloro-2-hydroxyphenyl benzoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxyphenyl benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of 5-amino-2-hydroxyphenyl benzoate or 5-thio-2-hydroxyphenyl benzoate.

Oxidation: Formation of 5-chloro-2-benzoquinone.

Reduction: Formation of 5-chloro-2-hydroxybenzyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-2-hydroxyphenyl benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its efficacy against different strains of bacteria and fungi.

Medicine

In medicine, derivatives of this compound are investigated for their potential use as anti-inflammatory and analgesic agents. The presence of the chloro and hydroxy groups is believed to enhance the compound’s bioactivity.

Industry

Industrially, this compound is used in the manufacture of dyes, pigments, and UV stabilizers. Its ability to absorb UV light makes it suitable for use in sunscreens and protective coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxyphenyl benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects. The ester group can undergo hydrolysis, releasing benzoic acid, which can further modulate biological pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-chloro-2-hydroxyphenyl benzoate:

Key Observations:

- Ester Group Variability : Replacing the phenyl ester (as in this compound) with smaller alkyl groups (e.g., methyl or ethyl) reduces molecular weight and alters solubility. For example, methyl benzoate is slightly water-soluble, whereas this compound is likely lipid-soluble due to its aromaticity .

Antimicrobial Potential

- 5-Chloro-2-hydroxyphenyl Derivatives : Analogues like (E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli due to the electron-withdrawing Cl group, which enhances membrane disruption .

- Benzyl Benzoate: Used as an acaricide and preservative, but its non-polar structure limits broad-spectrum antimicrobial efficacy compared to chlorinated derivatives .

- Ethyl 4-(dimethylamino) Benzoate: Demonstrates higher reactivity in polymer systems but lacks direct antimicrobial activity, highlighting the importance of substituents in biological function .

Physicochemical Properties

| Property | This compound | Benzyl Benzoate | Methyl Benzoate |

|---|---|---|---|

| Melting Point | Not reported | 21°C | -12°C |

| Boiling Point | Not reported | 323°C | 199°C |

| Solubility in Water | Low | Insoluble | 0.3 g/100 mL |

| pKa | ~4.2* | - | - |

*Estimated based on benzoic acid (pKa 4.2) due to structural similarity .

Biological Activity

5-Chloro-2-hydroxyphenyl benzoate, also referred to as 3-Amino-5-chloro-2-hydroxyphenyl benzoate, is an organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an aromatic structure with a chloro substituent and a hydroxyl group on the phenyl ring. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 263.68 g/mol |

| Functional Groups | Hydroxyl, Chloro, Amino |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The hydroxyl and amino groups can form hydrogen bonds with active site residues of enzymes, modulating their activity. Additionally, the chloro substituent enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Enzyme Interaction

Research indicates that this compound may inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting its potential as a therapeutic agent .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting enzyme functions essential for bacterial survival. This property positions it as a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells in vitro. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Case Studies

- Anticancer Efficacy : A study conducted on MCF7 human breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through caspase activation and increased levels of reactive oxygen species (ROS) .

- Antimicrobial Activity : In a comparative study against common bacterial strains, this compound demonstrated notable inhibition zones, indicating effective antimicrobial properties. The compound was particularly effective against Gram-positive bacteria .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : The compound was shown to significantly inhibit the activity of specific cytochrome P450 enzymes, which are vital for drug metabolism .

- Cell Line Studies : In vitro studies using various cancer cell lines revealed that this compound can effectively reduce cell proliferation and induce apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.